molecular formula C6H7BFNO2 B1403563 2-Fluoro-3-methylpyridine-4-boronic acid CAS No. 1451391-34-6

2-Fluoro-3-methylpyridine-4-boronic acid

Cat. No.: B1403563
CAS No.: 1451391-34-6
M. Wt: 154.94 g/mol
InChI Key: IEDPJNGZUBIPCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-boronic acid is an organoboron compound with the molecular formula C₆H₇BFNO₂. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and the fluorine and methyl groups are attached to the second and third positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylpyridine-4-boronic acid typically involves the borylation of 2-fluoro-3-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylpyridine-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different substituted pyridines.

    Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halides or organometallic compounds are employed under various conditions, often involving catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridines.

Scientific Research Applications

2-Fluoro-3-methylpyridine-4-boronic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the pyridine ring with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridine-5-boronic acid
  • 2-Fluorophenylboronic acid
  • 2-Fluoro-3-pyridineboronic acid

Uniqueness

2-Fluoro-3-methylpyridine-4-boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications, such as the formation of complex molecules in medicinal chemistry.

Properties

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDPJNGZUBIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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